molecular formula C15H20N2O2 B2899801 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396881-33-6

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No. B2899801
M. Wt: 260.337
InChI Key: PGIAHIHCFOBKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” is a benzamide derivative with a cyano group at the 3-position of the benzene ring and a 3-hydroxy-4,4-dimethylpentyl group attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring with an amide functional group and a cyano group attached. The amide group would be further substituted with a 3-hydroxy-4,4-dimethylpentyl group .


Chemical Reactions Analysis

Benzamides can participate in various chemical reactions. The amide group can undergo hydrolysis, and the cyano group can be transformed into a carboxylic acid or an amine through hydrolysis or reduction reactions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and the presence of the cyano group might increase its reactivity .

Future Directions

The future directions for this compound could involve further studies to explore its potential biological activities, as well as the development of new synthetic methods .

properties

IUPAC Name

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)13(18)7-8-17-14(19)12-6-4-5-11(9-12)10-16/h4-6,9,13,18H,7-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIAHIHCFOBKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

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